molecular formula C19H18N2O6 B14777101 Phthalimidinoglutarimide-propargyl-O-C2-acid

Phthalimidinoglutarimide-propargyl-O-C2-acid

Cat. No.: B14777101
M. Wt: 370.4 g/mol
InChI Key: BACAMUKEDGIZRV-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-propargyl-O-C2-acid is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalimide group, a glutarimide moiety, and a propargyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-propargyl-O-C2-acid typically involves multi-step organic reactions. The process begins with the preparation of the phthalimide and glutarimide intermediates, which are then coupled with a propargyl group through a series of chemical reactions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This involves the use of large-scale reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization. The industrial production process is designed to meet stringent quality standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-propargyl-O-C2-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Phthalimidinoglutarimide-propargyl-O-C2-acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-propargyl-O-C2-acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the propargyl group can form covalent bonds with active site residues, inhibiting enzyme function. The phthalimide and glutarimide moieties contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Phthalimidinoglutarimide-propargyl-O-C2-acid can be compared with other similar compounds, such as:

  • Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid
  • Phthalimidinoglutarimide-5’-propargyl-O-PEG4-C2-acid

These compounds share structural similarities but differ in their specific functional groups and chain lengths

Properties

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

3-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]prop-2-ynoxy]propanoic acid

InChI

InChI=1S/C19H18N2O6/c22-16-7-6-15(18(25)20-16)21-11-14-12(3-1-5-13(14)19(21)26)4-2-9-27-10-8-17(23)24/h1,3,5,15H,6-11H2,(H,23,24)(H,20,22,25)

InChI Key

BACAMUKEDGIZRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCC(=O)O

Origin of Product

United States

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